7-Methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
7-Methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the benzoxazine core. Common reagents used in the synthesis include methoxy-substituted phenyl compounds, pyrazole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
7-Methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry: The compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
- 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 7-Methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
Compared to these similar compounds, 7-Methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features may confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H24N2O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
7-methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H24N2O4/c1-28-18-12-10-16(11-13-18)25-27-22(20-8-5-9-23(30-3)24(20)31-25)15-21(26-27)17-6-4-7-19(14-17)29-2/h4-14,22,25H,15H2,1-3H3 |
InChI Key |
STCGKIDPWPTCEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)OC)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
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